
5-Hydroxymethyl-2,3-dimethylpyridine
Description
5-Hydroxymethyl-2,3-dimethylpyridine (CAS: 857146-29-3) is a substituted pyridine derivative characterized by a hydroxymethyl (-CH₂OH) group at the 5-position and methyl (-CH₃) groups at the 2- and 3-positions of the pyridine ring. For example, hydroxymethyl groups are known to enhance polarity and solubility compared to alkyl substituents, which may influence bioavailability or reactivity in biological systems .
Properties
IUPAC Name |
(5,6-dimethylpyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-8(5-10)4-9-7(6)2/h3-4,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSDCRBZGFDBNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675940 | |
Record name | (5,6-Dimethylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857146-29-3 | |
Record name | (5,6-Dimethylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5,6-dimethylpyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine can be achieved through various organic synthesis methods. One common approach involves the reaction of 2,3-dimethylpyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 5-position . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced in bulk through standard organic synthesis techniques. These methods often involve the use of large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethyl-2,3-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: 5-Carboxy-2,3-dimethylpyridine.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis : 5-Hydroxymethyl-2,3-dimethylpyridine serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is particularly valuable in the development of pyridine derivatives that exhibit diverse biological activities .
Reaction Type | Example Reaction | Products |
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Oxidation | Hydroxymethyl to carboxylic acid | 5-Carboxy-2,3-dimethylpyridine |
Reduction | Hydroxymethyl to alcohol | Alcohol derivative |
Substitution | Nucleophilic substitution with amines | Various substituted derivatives |
Biology
Biological Activity : The compound has been studied for its potential interactions with biomolecules. Its hydroxymethyl group allows for hydrogen bonding interactions, which can influence enzyme and receptor activities. Notably, it has shown antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli and demonstrated antiviral activity by inhibiting herpes simplex virus type 1 replication .
Medical Applications
Drug Metabolism Studies : Research into the metabolites of drugs such as Omeprazole has highlighted the role of this compound in understanding drug metabolism and pharmacokinetics. This compound's structure allows for significant interactions with metabolic enzymes .
Anticancer Research : Case studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, certain derivatives have been shown to inhibit tumor growth effectively in murine Sarcoma 180 and L1210 cell lines .
Case Studies
- Anticancer Properties : A study evaluated several pyridine derivatives for their anticancer potential against murine Sarcoma 180 and L1210 cell lines. Results indicated that certain derivatives effectively inhibited tumor growth.
- Protein Kinase C Activation : Molecular dynamics simulations suggested that pyridine derivatives can modulate protein kinase C activity. This reversible activation could have therapeutic implications for conditions like cancer and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-2,3-dimethylpyridine involves its interaction with various molecular targets and pathways. The hydroxymethyl group allows for hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological pathways.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
The following table compares 5-Hydroxymethyl-2,3-dimethylpyridine with structurally related pyridine compounds, focusing on substituents, synthesis methods, and applications:
Key Observations:
This may enhance solubility in aqueous environments, critical for pharmaceutical applications . Methyl and ethyl groups in other derivatives (e.g., 6-Ethyl-2,3-dimethylpyridine) contribute to lipophilicity, favoring applications in industrial solvents or agrochemicals .
Synthetic Flexibility :
- Derivatives with bulky substituents (e.g., benzyl, cyclohexyl) are synthesized via C–H functionalization of oximes and alkynes, a method adaptable to diverse pyridine frameworks .
- Hydroxymethyl and acetoxymethyl groups likely require post-synthetic modification (e.g., oxidation or acetylation) of pre-functionalized pyridines .
For example, thymidine analogs with hydroxymethyl groups exhibit anticoagulant or antiproliferative activity depending on their position in DNA aptamers . This suggests that the hydroxymethyl group’s placement in pyridine derivatives could similarly modulate interactions with enzymes or receptors.
Market and Industrial Use :
- Alkyl-substituted pyridines (e.g., 6-Ethyl-2,3-dimethylpyridine) dominate industrial markets, with extensive consumption data tracked globally . Hydroxymethyl derivatives, however, appear niche, primarily serving specialized pharmaceutical synthesis .
Biological Activity
5-Hydroxymethyl-2,3-dimethylpyridine is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features both hydroxymethyl and dimethyl groups, which enhance its chemical reactivity and biological activity. The presence of the hydroxymethyl group allows for hydrogen bonding interactions, which can influence enzyme and receptor activities in biological systems.
The biological effects of this compound are mediated through its ability to interact with various molecular targets:
- Enzyme Interaction : The compound's hydroxymethyl group facilitates binding to active sites on enzymes, potentially modulating their activity.
- Receptor Binding : It may also influence receptor-mediated pathways, contributing to its pharmacological effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
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2,3-Dimethylpyridine | Lacks hydroxymethyl group | Less reactive; limited biological activity. |
5-Hydroxymethyl-2-methylpyridine | One methyl group instead of two | Altered chemical properties; different reactivity. |
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, possess notable antimicrobial properties. A study highlighted that compounds containing the pyridine nucleus exhibited significant antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound has also shown promise in antiviral applications. Specifically, it has been reported to inhibit the replication of herpes simplex virus type 1 (HSV-1), demonstrating good affinity for the viral enzyme involved in nucleoside metabolism .
Case Studies
- Anticancer Properties : A study evaluated several pyridine derivatives for their anticancer potential against murine Sarcoma 180 and L1210 cell lines. The results indicated that certain derivatives of this compound inhibited tumor growth effectively .
- Protein Kinase C Activation : Molecular dynamics simulations have suggested that pyridine derivatives can modulate protein kinase C (PKC) activity. The reversible activation of PKC by these compounds could have therapeutic implications for conditions like cancer and neurodegenerative diseases .
Q & A
Q. What are the key analytical methods for quantifying 5-Hydroxymethyl-2,3-dimethylpyridine in biological samples?
A validated LC-MS/MS method is widely used due to its sensitivity and specificity. Key steps include:
- Sample preparation : Enzymatic digestion of DNA/RNA to release nucleotides, followed by alkaline phosphatase treatment to dephosphorylate nucleotides to nucleosides .
- Internal standardization : Use of stable isotopes (e.g., dC as an internal calibrator) to correct for incomplete nucleotide release during digestion .
- Chromatographic separation : Silica-based columns with gradient elution (e.g., Waters Nova-Pak Silica) to resolve 5-Hydroxymethyl derivatives from other pyridine analogs .
- Mass spectrometry : Negative/positive ion switching for optimal detection; e.g., monitoring m/z transitions specific to hydroxymethylated nucleosides .
Q. How can substitution reactions be optimized for synthesizing this compound derivatives?
- Reagent selection : Sodium hydroxide or potassium hydroxide for hydroxyl group substitution, with controlled pH to avoid over-oxidation .
- Oxidation conditions : Potassium permanganate under acidic conditions to selectively oxidize methyl groups without degrading the pyridine ring .
- Product purification : Use of silica gel chromatography to isolate hydroxymethylated derivatives from unreacted precursors .
Advanced Research Questions
Q. How do experimental design choices impact the detection of this compound in complex matrices?
- Matrix effects : Pre-treatment with single-strand-specific nucleases (e.g., SMUG1) improves specificity by eliminating interference from double-stranded DNA .
- Calibration strategies : Multi-point calibration curves using synthetic standards (e.g., HOMedU, dT) ensure linear quantification across physiological concentrations (0.1–100 ng/mL) .
- Ion suppression : Optimizing mobile phase additives (e.g., ammonium acetate) minimizes ion suppression in LC-MS/MS, enhancing signal-to-noise ratios .
Q. What mechanisms explain contradictory data on the stability of this compound in oxidative environments?
- pH dependency : Hydroxymethyl groups are prone to oxidation at pH > 8, forming carboxylated derivatives. Buffering reactions at pH 6–7 stabilizes the compound .
- Enzymatic interference : Endogenous TET proteins in mammalian cells can further oxidize 5-Hydroxymethyl derivatives to 5-carboxylcytosine, confounding quantification .
- Validation : Parallel assays (e.g., Sanger sequencing vs. LC-MS/MS) resolve discrepancies by distinguishing true hydroxymethylation from artifactual oxidation .
Q. How can cross-disciplinary approaches (e.g., epigenetics and chemical biology) elucidate the functional role of this compound?
- Epigenetic profiling : Coupling LC-MS/MS with bisulfite sequencing identifies hydroxymethylation sites in genomic DNA, linking chemical modifications to gene regulation .
- Enzyme activity assays : In vitro systems with purified JBP1 or TET1 enzymes quantify the compound’s role in base-excision repair or DNA demethylation pathways .
- Mutagenicity studies : Reverse transcription assays assess misincorporation rates of hydroxymethylated nucleotides, revealing mutagenic potential in replication forks .
Methodological Challenges and Solutions
Q. What are the limitations of current LC-MS/MS methods for detecting this compound, and how can they be addressed?
- Low abundance : Enrichment techniques (e.g., immunoprecipitation with anti-5hmC antibodies) improve detection limits in low-concentration samples .
- Isomer discrimination : High-resolution mass spectrometers (HRMS) or ion mobility separation differentiate structural isomers (e.g., 2,3- vs. 3,5-dimethyl isomers) .
- Reference standards : Synthetic standards for less common derivatives (e.g., dJ) are critical for accurate quantification but remain commercially scarce .
Q. How can researchers validate the specificity of antibodies or probes targeting this compound?
- Competitive ELISA : Pre-incubation with free hydroxymethylated nucleosides reduces antibody binding, confirming target specificity .
- Cross-reactivity screens : Test antibodies against related compounds (e.g., 5-methylcytosine, 5-formylcytosine) to rule out non-specific binding .
Key Data from Literature
Parameter | Value | Source |
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LC-MS/MS LOD for HOMedU | 0.1 ng/mL | |
TET1 oxidation efficiency (5mC → 5hmC) | ~30% in vitro | |
Thermal stability (5-Hydroxymethyl derivatives) | Degrades at >80°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.